molecular formula C6H6INO B078208 5-Iodo-2-Methoxypyridine CAS No. 13472-61-2

5-Iodo-2-Methoxypyridine

Cat. No. B078208
CAS RN: 13472-61-2
M. Wt: 235.02 g/mol
InChI Key: NTXRNCUPGYOZCN-UHFFFAOYSA-N
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Description

5-Iodo-2-Methoxypyridine is a chemical compound with the molecular formula C6H6INO . It has a molecular weight of 235.02 . The physical form of 5-Iodo-2-Methoxypyridine can be either liquid or solid .


Molecular Structure Analysis

The InChI code for 5-Iodo-2-Methoxypyridine is 1S/C6H6INO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 . The compound has 2 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

5-Iodo-2-Methoxypyridine has a density of 1.8±0.1 g/cm3, a boiling point of 237.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its molar refractivity is 43.9±0.3 cm3, and it has a polar surface area of 22 Å2 .

Scientific Research Applications

Organic Synthesis

5-Iodo-2-Methoxypyridine is a versatile reagent in organic synthesis. It serves as a halogenated building block for various coupling reactions, such as Suzuki and Sonogashira couplings, to synthesize complex organic molecules. Its iodo group is particularly reactive, making it an excellent candidate for cross-coupling reactions to form carbon-carbon bonds .

Medicinal Chemistry

In medicinal chemistry, 5-Iodo-2-Methoxypyridine is used to create pharmacophores, which are parts of molecular structures that are responsible for a drug’s biological activity. This compound can be incorporated into larger drug molecules to improve their binding affinity or selectivity towards biological targets .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. Its pyridine ring can contribute to the electronic properties of materials, making it useful in the synthesis of conductive polymers and other electronic materials .

Agricultural Chemistry

5-Iodo-2-Methoxypyridine can be used to synthesize agrochemicals, including herbicides and pesticides. Its structural motif is found in several active compounds that interact with specific enzymes or receptors in pests and weeds, thereby controlling their growth .

Photodynamic Therapy

In the field of photodynamic therapy, which is a treatment that uses light-sensitive compounds to kill cancer cells, 5-Iodo-2-Methoxypyridine can be a precursor to photosensitizers. These molecules, upon activation by light, produce reactive oxygen species that can induce cell death .

Chemical Sensors

The pyridine moiety of 5-Iodo-2-Methoxypyridine can act as a coordination site for metals, making it a potential component in the design of chemical sensors. These sensors can detect the presence of various ions or molecules based on changes in the electronic properties of the pyridine ring upon binding .

Nuclear Medicine

5-Iodo-2-Methoxypyridine can be used in the synthesis of radiotracers for positron emission tomography (PET) scans. The iodine atom can be substituted with radioactive isotopes, creating compounds that can be tracked in the body to diagnose or monitor diseases .

Catalysis

Lastly, 5-Iodo-2-Methoxypyridine can be employed in catalysis research. It can be a ligand for transition metal catalysts, influencing the reactivity and selectivity of catalytic processes. This is particularly important in the development of more efficient and environmentally friendly chemical reactions .

Safety and Hazards

5-Iodo-2-Methoxypyridine is harmful if inhaled and may cause respiratory irritation . It also causes skin and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn .

Mechanism of Action

Mode of Action

The exact mode of action of 5-Iodo-2-Methoxypyridine is currently unknown due to the lack of specific information in the literature . It’s possible that the iodine atom in the compound could be involved in halogen bonding interactions with its targets, influencing their activity. The methoxy group might also play a role in these interactions.

Pharmacokinetics

The compound’s high gi absorption and bbb permeability suggest it could have good bioavailability . The compound’s lipophilicity (Log Po/w) values also suggest it could be well-absorbed and distributed in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Iodo-2-Methoxypyridine. For instance, the compound should be stored at room temperature and protected from light to maintain its stability . Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the body.

properties

IUPAC Name

5-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXRNCUPGYOZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633936
Record name 5-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-Methoxypyridine

CAS RN

13472-61-2
Record name 5-Iodo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-2-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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